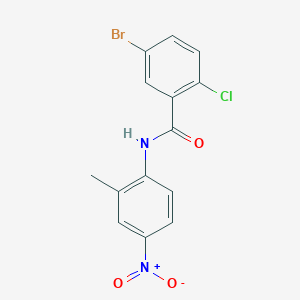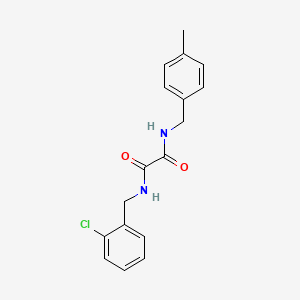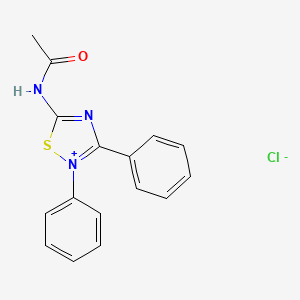
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BCI, and it is a member of the N-phenylbenzamide family. The synthesis method of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is complex, but it has been successfully achieved by several researchers.
作用机制
The mechanism of action of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes involved in the growth and survival of cancer cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth and survival of cancer cells. It has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its anti-cancer properties. This compound has been shown to inhibit the growth and survival of cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its complex synthesis method. This makes it challenging to produce large quantities of the compound, which can limit its use in lab experiments.
未来方向
There are several future directions for the research of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide. One of the future directions is to investigate its potential as a cancer therapy. This compound has shown promising results in inhibiting the growth and survival of cancer cells, and further research can help to determine its efficacy as a cancer treatment. Additionally, further research can investigate its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate alternative synthesis methods that can produce this compound in larger quantities. This can help to increase its availability and make it more accessible for lab experiments.
合成方法
The synthesis of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide involves several steps. The first step is the nitration of 2-methyl-4-nitroaniline to produce 2-methyl-4-nitro-1-nitrosoaniline. The second step is the bromination of 2-methyl-4-nitro-1-nitrosoaniline to produce 5-bromo-2-chloro-4-nitro-1-nitrosoaniline. The final step is the reaction of 5-bromo-2-chloro-4-nitro-1-nitrosoaniline with benzoyl chloride to produce 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide. The synthesis of this compound is challenging, and it requires expertise and careful attention to detail.
科学研究应用
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been investigated for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-6-10(18(20)21)3-5-13(8)17-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQCJTXOGJEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)

![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)

